molecular formula C11H8Cl2O2 B3024829 6-chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one CAS No. 41295-60-7

6-chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one

Cat. No. B3024829
CAS RN: 41295-60-7
M. Wt: 243.08 g/mol
InChI Key: PHZRSPOUDXXWJA-UHFFFAOYSA-N
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Description

“6-chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one” is a chemical compound with the molecular formula C11H8Cl2O2 . It has a molecular weight of 243.09 . It is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

“6-chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one” is a powder that is stored at room temperature . Its molecular weight is 243.09, and its molecular formula is C11H8Cl2O2 .

Scientific Research Applications

Antitumor Activity

The compound’s structural similarity to naturally occurring nucleosides (such as Formycin A and Formycin B) positions it as a potential antitumor agent . Researchers have explored its efficacy in inhibiting tumor growth and metastasis. Further investigations into its mechanism of action and potential clinical applications are warranted.

Antibacterial and Antiproliferative Activity

Functionally substituted 1 H -pyrazolo[3,4-d]pyrimidines, including our compound, exhibit antibacterial and antiproliferative properties . Researchers have investigated their impact on bacterial growth and cell proliferation. Understanding their mode of action and optimizing their efficacy is crucial.

Preparation of Disubstituted 1 H -pyrazolo[3,4-d]pyrimidines

Our compound serves as a convenient intermediate for synthesizing disubstituted 1 H -pyrazolo[3,4-d]pyrimidines. These derivatives may have diverse pharmacological applications. Researchers can explore their structure-activity relationships and therapeutic potential.

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-4-(chloromethyl)-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O2/c1-6-2-10-8(4-9(6)13)7(5-12)3-11(14)15-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZRSPOUDXXWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199199
Record name 6-Chloro-4-(chloromethyl)-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-(chloromethyl)-7-methyl-2H-chromen-2-one

CAS RN

41295-60-7
Record name 6-Chloro-4-(chloromethyl)-7-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41295-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-(chloromethyl)-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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